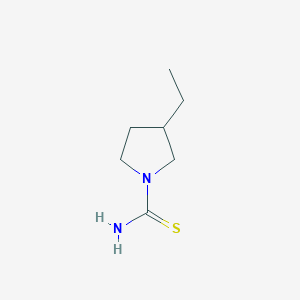

3-Ethylpyrrolidine-1-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyrrolidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNRCTFJCXNKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Ethylpyrrolidine-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fundamental properties of 3-Ethylpyrrolidine-1-carbothioamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its characteristics. It is intended to serve as a foundational resource for researchers initiating studies on this molecule, covering its synthesis, physicochemical properties, structural features, and potential biological relevance.

Chemical Identity and Predicted Physicochemical Properties

This compound is a derivative of pyrrolidine, a five-membered saturated nitrogen heterocycle. The structure incorporates an ethyl group at the 3-position of the pyrrolidine ring and a carbothioamide (thiourea) functional group attached to the ring's nitrogen atom. The presence of the carbothioamide moiety significantly influences the molecule's electronic properties and potential as a hydrogen bond donor and acceptor.

The basicity of the molecule is primarily attributed to the pyrrolidine nitrogen. However, the electron-withdrawing nature of the adjacent thiocarbonyl group (C=S) is expected to decrease its pKa relative to the unsubstituted 3-ethylpyrrolidine precursor.

Table 1: Predicted Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂S | Calculated |

| Molecular Weight | 158.27 g/mol | Calculated |

| LogP (Octanol/Water) | 1.45 | Predicted |

| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |

| Hydrogen Bond Acceptors | 2 (Pyrrolidine N, C=S) | Calculated |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| pKa (Conjugate Acid) | ~8-9 | Estimated by Analogy |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO. | Predicted |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via a two-step process: first, the synthesis of the 3-ethylpyrrolidine precursor, followed by the formation of the carbothioamide group. Pyrrolidine derivatives are common structural motifs in many biologically active compounds and natural products.[1][2]

Step 1: Synthesis of 3-Ethylpyrrolidine (Precursor)

Multiple synthetic routes to substituted pyrrolidines exist, often starting from readily available precursors like proline or through cyclization reactions.[1][3] A common method involves the reduction of a suitable precursor such as 3-ethyl-1H-pyrrole-2,5-dione.

Step 2: Synthesis of this compound

The most direct method for converting a secondary amine to an N,N-disubstituted thiourea is through its reaction with an isothiocyanate.[4] In this case, reacting 3-ethylpyrrolidine with a simple isothiocyanate, such as trimethylsilyl isothiocyanate, followed by hydrolysis, or by reacting it with thiophosgene and then an amine, would yield the desired product. An even more straightforward approach involves the reaction with thiocyanic acid or one of its salts.

A plausible and well-documented method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an amine. However, for a simple N-unsubstituted carbothioamide, a direct reaction with a thiocarbamoylating agent is more efficient.

Experimental Protocol:

-

Reaction: To a stirred solution of 3-ethylpyrrolidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add ammonium thiocyanate (1.1 eq).

-

Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction of amines with isothiocyanates is generally efficient.[4][5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthetic pathway for this compound.

Structural Analysis and Spectroscopic Data (Predicted)

The structural properties are predicted based on crystal structure data from analogous compounds like N-phenylpyrrolidine-1-carbothioamide and N-methylpyrrolidine-1-carbothioamide.[5][6][7] The pyrrolidine ring is expected to adopt a twisted or envelope conformation.[8] The carbothioamide group will be largely planar due to the partial double bond character of the C-N bonds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - N-H proton: Broad singlet (~7.0-8.0 ppm). - Pyrrolidine ring protons: Complex multiplets (~1.5-4.0 ppm). - Ethyl group protons: Triplet (~0.9 ppm, CH₃) and quartet (~1.4 ppm, CH₂). |

| ¹³C NMR | - C=S carbon: Signal at ~180-190 ppm. - Pyrrolidine ring carbons: Signals in the range of ~25-60 ppm. - Ethyl group carbons: Signals at ~12 ppm (CH₃) and ~28 ppm (CH₂). |

| IR Spectroscopy | - N-H stretch: ~3100-3300 cm⁻¹ (broad). - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=S stretch (Thioamide I band): ~1500-1570 cm⁻¹. - C-N stretch (Thioamide II band): ~1250-1350 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 158. - Key Fragments: Loss of the ethyl group (m/z = 129), fragmentation of the pyrrolidine ring. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of such molecules.[9] The predicted chemical shifts are based on standard values and data from similar pyrrolidine-containing structures.[10][11][12] Infrared spectroscopy can confirm the presence of key functional groups.[13][14]

Caption: Experimental workflow for structural characterization and purity assessment.

Reactivity and Potential Biological Activity

Chemical Reactivity

The carbothioamide group is the most reactive site. The sulfur atom is nucleophilic and can be alkylated. The N-H proton is weakly acidic and can be deprotonated with a strong base. The pyrrolidine nitrogen's lone pair is less available for reactions due to the adjacent electron-withdrawing group. Thioamides are known to have diverse applications in organic synthesis.[5]

Potential Pharmacological and Toxicological Profile

While no specific biological data exists for this compound, its structural components are present in many bioactive molecules.

-

Pyrrolidine Derivatives: The pyrrolidine ring is a "privileged structure" found in numerous pharmaceuticals targeting a wide range of biological systems, including neurotransmitter receptors.[15][16]

-

Isothiocyanates and Thioamides: Isothiocyanates, often derived from natural sources like cruciferous vegetables, are known to induce antioxidant and detoxifying enzymes through the Nrf2 signaling pathway, which is a key mechanism in cancer chemoprevention.[17][18] Carbothioamide-containing compounds have been investigated for various therapeutic effects, including anticancer activities.[19][20]

-

Toxicology: The toxicology of this specific compound is unknown. However, some related compounds, like N-methyl-2-pyrrolidone (NMP), have been studied for toxicity and teratogenic effects, although NMP's structure and properties are significantly different.[21] As with any novel chemical, appropriate safety precautions should be taken during handling.

Caption: Inferred biological significance based on structural motifs.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides a robust, albeit predictive, foundation for its synthesis, characterization, and potential areas of application. All quantitative data presented herein are based on calculations and analogies to closely related structures, and researchers should perform experimental validation. The provided protocols and workflows offer a clear path for the empirical study of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Ethyl 2-methyl 3,4-bis-(acet-yloxy)pyrrolidine-1,2-di-carboxyl-ate: crystal structure, Hirshfeld surface analysis and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 18. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toxicity of N-methyl-2-pyrrolidone (NMP): Teratogenic, subchronic, and two-year inhalation studies | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

3-Ethylpyrrolidine-1-carbothioamide chemical structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and potential synthesis of 3-Ethylpyrrolidine-1-carbothioamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established synthetic methodologies and data from structurally related compounds to offer a predictive and informative resource for research and development.

Chemical Structure and Formula

This compound is a small molecule featuring a saturated five-membered pyrrolidine ring substituted with an ethyl group at the 3-position and a carbothioamide group at the nitrogen atom.

Molecular Formula: C₇H₁₄N₂S

Molecular Weight: 158.26 g/mol

CAS Number: 1565053-21-5

SMILES: S=C(N1CC(CC)CC1)N

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data (Predicted)

| Property | Predicted Value | Notes |

| Physical State | Solid | Based on the typical state of similar small organic molecules with comparable molecular weights. |

| Melting Point | Not available | Would require experimental determination. |

| Boiling Point | Not available | Would require experimental determination under controlled pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | The presence of the thiourea moiety suggests some polarity. Solubility in aqueous solutions would likely be low. |

| ¹H NMR | Complex multiplets expected | Protons on the pyrrolidine ring and the ethyl group would show characteristic splitting patterns. The NH₂ protons would likely appear as a broad singlet. |

| ¹³C NMR | ~7 signals expected | The thiocarbonyl carbon (C=S) would be significantly downfield. Signals for the pyrrolidine and ethyl carbons would appear in the aliphatic region. |

| IR Spectroscopy (cm⁻¹) | ~3400-3200 (N-H), ~2960-2850 (C-H), ~1560 (C=S) | Characteristic peaks for the N-H stretch of the primary amine, C-H stretches of the alkyl groups, and the C=S stretch of the thiourea would be expected. |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 158.26 | High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns would involve loss of the ethyl group or parts of the pyrrolidine ring. |

Experimental Protocols: Synthesis

A specific, validated synthesis protocol for this compound is not documented in readily accessible scientific literature. However, based on established methods for the synthesis of N-substituted carbothioamides, a plausible synthetic route would involve the reaction of 3-ethylpyrrolidine with a source of thiocarbonyl.

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-unsubstituted thioureas from secondary amines involves a two-step, one-pot reaction. This approach avoids the use of highly toxic and moisture-sensitive reagents like thiophosgene.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Hypothetical Protocol

-

Dithiocarbamate Salt Formation: 3-Ethylpyrrolidine (1.0 eq) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a base, for example, triethylamine (1.1 eq), is added. Carbon disulfide (1.1 eq) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for 1-2 hours to form the triethylammonium dithiocarbamate salt intermediate.

-

Formation of the Thiocarbamoylating Agent: To the solution containing the dithiocarbamate salt, ethyl chloroformate (1.1 eq) is added dropwise at 0 °C. This reaction is typically rapid and results in the formation of a more reactive thiocarbamoylating intermediate.

-

Amination: A concentrated aqueous solution of ammonia (excess) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Activity and Screening

While the specific biological activity of this compound has not been reported, the pyrrolidine and carbothioamide moieties are present in numerous biologically active compounds.[1][2][3] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system.[3][4] Similarly, carbothioamide-containing molecules have been investigated for their antimicrobial and hypoglycemic properties.[5]

Proposed Biological Screening Workflow

Given the pharmacological precedents of its structural motifs, this compound could be a candidate for a variety of biological screens.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical entity for which detailed experimental data is not widely available. This guide provides a robust theoretical framework for its structure, properties, and synthesis based on established chemical principles and data from analogous compounds. The presence of the pyrrolidine and carbothioamide scaffolds suggests that this molecule may possess interesting biological activities, warranting its synthesis and further investigation in the context of drug discovery and development. Researchers interested in this compound are encouraged to use the proposed synthetic and screening workflows as a starting point for their investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethylpyrrolidine-1-carbothioamide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylpyrrolidine-1-carbothioamide, including its chemical identifiers, a general synthesis protocol, and an exploration of the biological activities of related pyrrolidine derivatives. Due to the limited availability of data for this specific compound, information on analogous structures, particularly its carboxamide counterpart, is included for comparative purposes.

Chemical Identifiers

Table 1: Predicted Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₇H₁₄N₂S |

| Molecular Weight | 158.27 g/mol |

| Canonical SMILES | CCC1CCN(C1)C(=S)N |

| InChI | InChI=1S/C7H14N2S/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |

| InChIKey | Predicted based on structure |

Table 2: Identifiers for 3-Ethylpyrrolidine-1-carboxamide

| Identifier | Value | Source |

| PubChem CID | 90759134 | PubChemLite |

| Molecular Formula | C₇H₁₄N₂O | PubChemLite |

| Molecular Weight | 142.20 g/mol | PubChemLite |

| Canonical SMILES | CCC1CCN(C1)C(=O)N | PubChemLite |

| InChI | InChI=1S/C7H14N2O/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | PubChemLite |

| InChIKey | SHGAGIDMRXMZDI-UHFFFAOYSA-N | PubChemLite |

Experimental Protocols: General Synthesis of Pyrrolidine-1-carbothioamides

A specific experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a general and widely used method for the synthesis of N-substituted thioureas involves the reaction of a primary or secondary amine with an isothiocyanate. The following protocol is a generalized procedure based on established chemical principles for the synthesis of similar compounds.

General Synthesis of N-Substituted Pyrrolidine-1-carbothioamides

This protocol describes the reaction of a pyrrolidine derivative with an isothiocyanate to form the corresponding pyrrolidine-1-carbothioamide.

Materials:

-

Substituted Pyrrolidine (e.g., 3-Ethylpyrrolidine)

-

Isothiocyanate (e.g., Trimethylsilyl isothiocyanate for an unsubstituted carbothioamide, or an alkyl/aryl isothiocyanate for a substituted derivative)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyrrolidine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate (1.0-1.2 equivalents) dropwise at room temperature. For highly reactive isothiocyanates, the reaction may be cooled to 0 °C.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrrolidine-1-carbothioamide.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities of Pyrrolidine Carbothioamide and Carboxamide Derivatives

While specific biological data for this compound is not available, the broader class of pyrrolidine derivatives, including those with carbothioamide and carboxamide moieties, has been extensively studied and shown to exhibit a wide range of pharmacological activities.[1][2][3][4] The pyrrolidine scaffold is a key structural component in many natural products and FDA-approved drugs.[3]

Table 3: Reported Biological Activities of Pyrrolidine Derivatives

| Biological Activity | Description |

| Antimicrobial | Pyrrolidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[5] The morpholine and pyrrolidine derivatives of N-(1-adamantyl)carbothioamide showed high activity against Gram-positive bacteria.[5] |

| Anticancer | Certain pyrrolidine-containing compounds have been identified as antagonists of the CXCR4 receptor, which is involved in cancer metastasis.[4] |

| Anti-inflammatory | Some pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory effects.[6] |

| Anticonvulsant | The pyrrolidine-2,5-dione scaffold has been identified as a valuable component in the development of anticonvulsant agents.[3] |

| Enzyme Inhibition | Pyrrolidine carboxamides have been developed as potent inhibitors of the 11β-HSD1 enzyme, a target for metabolic syndrome. |

The diverse biological activities of these compounds make the pyrrolidine scaffold a versatile platform for the design and development of novel therapeutic agents.[1][2][3][4]

Diagrams

General Synthesis of Pyrrolidine-1-carbothioamides

Caption: General reaction scheme for the synthesis of this compound.

Potential Biological Relevance Workflow

Caption: Workflow for the discovery of bioactive pyrrolidine-1-carbothioamide derivatives.

References

- 1. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3-Ethylpyrrolidine-1-carbothioamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 3-Ethylpyrrolidine-1-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As no direct literature protocol for this specific molecule is readily available, this document outlines two robust, multi-step synthetic routes based on well-established chemical transformations. The synthesis is conceptually divided into two primary stages: the initial preparation of the key intermediate, 3-ethylpyrrolidine, followed by its conversion to the target carbothioamide. For the latter stage, two distinct and effective methods are presented: a thiophosgene-based route and a carbon disulfide-based route. This guide includes detailed experimental protocols, tabulated quantitative data for each reaction step, and visual diagrams of the synthetic pathways to facilitate comprehension and laboratory application.

Overview of Synthetic Strategy

The synthesis of this compound is approached in a two-stage process. The initial stage focuses on the construction of the 3-ethylpyrrolidine core. The second stage introduces the carbothioamide functionality at the nitrogen atom of the pyrrolidine ring.

Stage 1: Synthesis of 3-Ethylpyrrolidine This stage involves the synthesis of a suitable precursor, 3-ethylpyrrolidine-2,5-dione (also known as 3-ethylsuccinimide), followed by its complete reduction to yield 3-ethylpyrrolidine.

Stage 2: Formation of the Carbothioamide Starting from 3-ethylpyrrolidine, two primary pathways are detailed for the formation of the this compound:

-

Pathway A: A two-step process involving the reaction with thiophosgene to form an intermediate thiocarbamoyl chloride, followed by amination.

-

Pathway B: A two-step process via the formation of a dithiocarbamate salt using carbon disulfide, which is subsequently converted to the target compound.

The overall synthetic logic is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 3-Ethylpyrrolidine

Step 1.1: Synthesis of 3-Ethylpyrrolidine-2,5-dione

The precursor, 3-ethylpyrrolidine-2,5-dione, can be synthesized via several methods, including the alkylation of succinimide. A representative procedure is outlined below.

Experimental Protocol:

-

Preparation of Sodium Succinimide: To a solution of succinimide (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.0 eq) at room temperature. Stir the mixture for 1 hour, during which a white precipitate of sodium succinimide will form.

-

Alkylation: To the suspension of sodium succinimide, add ethyl iodide (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove sodium iodide. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (based on analogous reactions):

| Parameter | Value |

| Reactants | Succinimide, Ethyl Iodide |

| Base | Sodium Ethoxide |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 6-8 hours |

| Typical Yield | 60-75% |

Step 1.2: Reduction of 3-Ethylpyrrolidine-2,5-dione to 3-Ethylpyrrolidine

The complete reduction of the cyclic imide to the corresponding cyclic amine is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (2.5-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Imide: Dissolve 3-ethylpyrrolidine-2,5-dione (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction by TLC or Gas Chromatography (GC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up).

-

Work-up: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Purification: Combine the filtrate and washings. Dry the solution over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation. The resulting 3-ethylpyrrolidine can be further purified by fractional distillation.

Quantitative Data (based on analogous reactions):

| Parameter | Value |

| Reactant | 3-Ethylpyrrolidine-2,5-dione |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous THF |

| Reaction Temperature | Reflux (~66 °C) |

| Reaction Time | 12-18 hours |

| Typical Yield | 70-85% |

Stage 2: Synthesis of this compound

Pathway A: Thiophosgene Route

This classic method involves the formation of a thiocarbamoyl chloride intermediate, which is subsequently reacted with ammonia. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

Caption: Synthetic scheme for Pathway A (Thiophosgene Route).

Experimental Protocol:

-

Formation of Thiocarbamoyl Chloride: Dissolve 3-ethylpyrrolidine (1.0 eq) in a cold (0 °C) solution of dichloromethane. To this, add a solution of thiophosgene (1.0 eq) in dichloromethane dropwise, while maintaining the temperature at 0 °C. A base such as triethylamine (1.1 eq) may be added to scavenge the HCl produced.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. The formation of the intermediate can be monitored by TLC.

-

Amination: Bubble ammonia gas through the reaction mixture at 0 °C, or add a solution of ammonia in methanol, until the reaction is complete.

-

Work-up: Allow the mixture to warm to room temperature. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data (based on analogous reactions):

| Parameter | Value |

| Reactants | 3-Ethylpyrrolidine, Thiophosgene, Ammonia |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 65-80% |

Pathway B: Carbon Disulfide Route

This pathway offers a less hazardous alternative to thiophosgene, proceeding through a dithiocarbamate intermediate.

Caption: Synthetic scheme for Pathway B (Carbon Disulfide Route).

Experimental Protocol:

-

Formation of Dithiocarbamate: To a stirred solution of 3-ethylpyrrolidine (1.0 eq) in aqueous ammonia (25-30%), add carbon disulfide (1.1 eq) dropwise at 0-5 °C.

-

Reaction: Stir the mixture at room temperature for 3-5 hours. The formation of the ammonium dithiocarbamate salt occurs in this step.

-

Conversion to Carbothioamide: The conversion of the dithiocarbamate to the carbothioamide can be achieved by several methods. One common method involves reaction with a desulfurizing agent in the presence of an amine. For instance, adding a solution of an oxidizing agent like hydrogen peroxide or iodine can facilitate the conversion, or the reaction can be promoted by heating. A simple condensation in an aqueous medium is often effective for aliphatic amines.[1]

-

Work-up: After the reaction is complete, the product may precipitate from the solution upon cooling or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data (based on analogous reactions):

| Parameter | Value |

| Reactants | 3-Ethylpyrrolidine, Carbon Disulfide, Ammonia |

| Solvent | Aqueous medium |

| Reaction Temperature | 0 °C to room temperature or reflux |

| Reaction Time | 5-10 hours |

| Typical Yield | 50-70% |

Summary and Conclusion

This guide has detailed two viable and comprehensive synthetic pathways for the preparation of this compound, starting from common laboratory reagents. The initial stage, the synthesis of 3-ethylpyrrolidine via reduction of 3-ethylsuccinimide, is a robust method for obtaining the necessary core structure. For the final conversion to the target carbothioamide, both a thiophosgene-based route and a carbon disulfide-based route have been presented. While the thiophosgene route may offer higher yields, it involves a highly hazardous reagent. The carbon disulfide route provides a safer, albeit potentially lower-yielding, alternative. The choice of pathway will depend on the specific laboratory capabilities, safety protocols, and scale of the synthesis. The provided experimental protocols and quantitative data serve as a solid foundation for the practical execution of these synthetic routes by researchers and drug development professionals.

References

Unraveling the Enigmatic Mechanism of Action of 3-Ethylpyrrolidine-1-carbothioamide: A Review of Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylpyrrolidine-1-carbothioamide is a molecule of interest within the broader class of pyrrolidine and carbothioamide derivatives, compounds known for their diverse and potent biological activities. This guide aims to provide a comprehensive overview of the potential mechanisms of action of this compound by examining the established biological activities of its constituent chemical moieties. Due to a lack of specific research on this compound, this paper will focus on the known targets and signaling pathways of related pyrrolidine and carbothioamide analogs. This analysis will serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this specific compound.

Introduction: The Therapeutic Potential of Pyrrolidine and Carbothioamide Scaffolds

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules and natural alkaloids.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, antimalarial, antitumor, anti-inflammatory, and anticonvulsant activities.[1] The versatility of the pyrrolidine scaffold makes it a privileged structure in drug discovery.

Similarly, the carbothioamide functional group is a key pharmacophore in a variety of therapeutic agents. Carbothioamide derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4] The presence of the sulfur and nitrogen atoms in the carbothioamide moiety allows for diverse interactions with biological targets.

The combination of these two pharmacophores in this compound suggests a high potential for novel biological activity. This guide will explore the plausible mechanisms of action by dissecting the known activities of related compounds.

Potential Mechanisms of Action Based on Analogous Compounds

Given the absence of direct studies on this compound, we can infer potential mechanisms by examining the activities of structurally similar compounds.

Anticancer Activity

Derivatives of both pyrrolidine and carbothioamide have shown significant promise as anticancer agents.

-

VEGFR-2 Inhibition: A series of hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives of 3-phenoxybenzoic acid were synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2][5] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors, thereby inhibiting tumor growth.

-

DNA Intercalation and Apoptosis Induction: Pyrazoline analogs containing a carbothioamide moiety have been shown to exert their anticancer effects by interacting with DNA and inducing apoptosis.[3] These compounds can bind to the minor groove of DNA or intercalate between base pairs, leading to cell cycle arrest and programmed cell death.

-

Cytotoxicity against Cancer Cell Lines: Novel 2-(het)arylpyrrolidine-1-carboxamides have demonstrated significant in vitro activity against M-Hela tumor cell lines, with some compounds showing twice the activity of the reference drug tamoxifen.[6] Similarly, carbamothioyl-furan-2-carboxamide derivatives have shown anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines.[4]

Antimicrobial Activity

The pyrrolidine and carbothioamide scaffolds are present in many potent antimicrobial agents.

-

Inhibition of DNA Gyrase and Topoisomerase IV: 1,2,4-oxadiazole pyrrolidine derivatives have been found to exhibit antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1]

-

Biofilm Inhibition: Certain pyrrolidine-1-carboxamides possessing a benzofuroxan moiety have been found to effectively suppress the growth of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[6]

-

Broad-Spectrum Antimicrobial Effects: N-(1-Adamantyl)carbothioamide derivatives have been synthesized and shown to possess antimicrobial and hypoglycemic activities.[7] Docking experiments suggest that these compounds may exert their effects through interactions with human serum albumin.[7]

Enzyme Inhibition

Various derivatives of these scaffolds have been identified as potent inhibitors of clinically relevant enzymes.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrrolidine sulfonamide derivatives have been synthesized as inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes.[1] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulates insulin secretion.

-

11β-HSD1 Inhibition: A series of pyrrolidine carboxamides have been developed as highly selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the control of cortisol levels.[7] This makes them potential therapeutic agents for metabolic syndrome.[7]

-

Carbonic Anhydrase II and 15-Lipoxygenase Inhibition: Hydrazine-1-carbothioamides derivatives have been identified as inhibitors of bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX), enzymes implicated in various physiological and pathological processes.[8]

Proposed Experimental Workflow for Investigating the Mechanism of Action of this compound

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is required. The following workflow is proposed:

Figure 1. A proposed experimental workflow for elucidating the mechanism of action.

Conclusion

While specific data on the mechanism of action of this compound is not currently available in the scientific literature, the extensive research on related pyrrolidine and carbothioamide derivatives provides a strong foundation for future investigations. The diverse biological activities of these scaffolds, ranging from anticancer and antimicrobial effects to specific enzyme inhibition, suggest that this compound is a promising candidate for drug discovery. The proposed experimental workflow offers a roadmap for researchers to systematically unravel its molecular targets and signaling pathways, ultimately paving the way for its potential development as a novel therapeutic agent. Further research is imperative to determine the precise mechanism of action and therapeutic utility of this intriguing molecule.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 3-Ethylpyrrolidine-1-carbothioamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3-Ethylpyrrolidine-1-carbothioamide. As of the latest literature review, no specific biological studies have been published on this exact compound. The information presented herein is extrapolated from studies on structurally related compounds containing the pyrrolidine-1-carbothioamide scaffold and the broader class of pyrrolidine derivatives. This guide is intended to inform potential research directions and is not a definitive statement of the biological profile of this compound.

Executive Summary

This compound is a small molecule featuring a pyrrolidine ring, an ethyl group at the 3-position, and a carbothioamide functional group. While this specific molecule remains uncharacterized in biological literature, its structural motifs are present in a wide array of compounds with demonstrated pharmacological activities. This guide synthesizes findings from related pyrrolidine and carbothioamide derivatives to forecast the potential therapeutic applications of this compound. The primary areas of potential activity identified include antimicrobial, anticancer, and anti-inflammatory effects. Detailed experimental protocols for assessing these activities and relevant signaling pathways are provided to facilitate future research on this molecule.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1565053-21-5 | [1] |

| Molecular Formula | C7H14N2S | [1] |

| Molecular Weight | 158.26 g/mol | [1] |

| SMILES | CCC1CCNC1C(=S)N | [1] |

Potential Biological Activities and Quantitative Data

Based on the biological evaluation of structurally similar compounds, this compound may exhibit a range of activities. The following sections summarize these potential activities, supported by quantitative data from related molecules.

Antimicrobial and Anti-biofilm Activity

The pyrrolidine and carbothioamide moieties are present in numerous compounds with reported antimicrobial properties. The mechanism often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with biofilm formation.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Pyrrolidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Sulfonylamino pyrrolidine derivatives | S. aureus | 3.11 | [2] |

| E. coli | 6.58 | [2] | |

| P. aeruginosa | 5.82 | [2] | |

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives | S. aureus | 16 | [2] |

| B. subtilis | 16 | [2] | |

| C. albicans | 32 | [2] | |

| Carbamothioyl-furan-2-carboxamide derivatives | E. coli | 280 | [3] |

| S. aureus | 265 | [3] | |

| B. cereus | 230 | [3] |

Some pyrrolidine-1-carboxamides have also been shown to effectively suppress bacterial biofilm growth, suggesting that this compound could have anti-biofilm potential.[4]

Anticancer Activity

Pyrrolidine derivatives have been extensively investigated for their anticancer properties. The proposed mechanisms of action are diverse and include the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis.[5] Several heterocyclic compounds containing moieties similar to this compound have been identified as VEGFR-2 inhibitors.

Table 2: IC50 Values of Related Pyrrolidine Derivatives against VEGFR-2

| Compound Class | IC50 (nM) | Reference |

| Bis([1][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | 3.7 | [5] |

| Nicotinamide-based derivatives | 60.83 | [5] |

| 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives | 13-20% inhibition at 80 nM | [8] |

| Indolin-2-one scaffold-based derivatives | 78 | [9] |

Various pyrrolidine derivatives have demonstrated cytotoxicity against a range of cancer cell lines.

Table 3: IC50 Values of Related Pyrrolidine Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spirooxindole pyrrolidine analogues | HepG2 (Liver) | 5.00 | [10] |

| MCF-7 (Breast) | < 9.00 | [10] | |

| HCT-116 (Colon) | < 3.00 | [10] | |

| Pyrrolidone-hydrazone derivatives | PPC-1 (Prostate) | 2.5 - 20.2 | [11] |

| IGR39 (Melanoma) | 2.5 - 20.2 | [11] | |

| Carbothioamide/carboxamide-based pyrazoline analogs | A549 (Lung) | 13.49 | [12] |

| HeLa (Cervical) | 17.52 | [12] |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins, key mediators of inflammation.[13]

Table 4: IC50 Values of Related Pyrrolidine Derivatives against COX-1 and COX-2

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Pyrrolizine derivatives | >100 | 8.2 - 22.6 | [10] |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Similar to meloxicam | Higher than meloxicam | [14] |

| Pyrazole derivatives | - | 0.2 | [15] |

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Some pyrrolidine derivatives have shown moderate to potent AChE inhibitory activity.[4][16]

Table 5: IC50 Values of Related Pyrrolidine Derivatives against Cholinesterases

| Compound Class | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| Dispiro pyrrolidines | 33.1 - 85.8 | 53.5 - 228.4 | [4] |

| Piperidone grafted spiropyrrolidines | 1.37 | - | [4] |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | 3.35 | 5.63 | [17] |

| Highly functionalised dispiropyrrolidines | 3.3 | - | [18] |

Potential Mechanisms of Action and Signaling Pathways

VEGFR-2 Signaling Pathway in Angiogenesis

Inhibition of VEGFR-2 by a molecule like this compound would block the binding of VEGF, thereby preventing receptor dimerization and autophosphorylation. This would disrupt downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][7]

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

COX-1/COX-2 Pathway in Inflammation

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. A compound like this compound could potentially act as a COX inhibitor, reducing the production of pro-inflammatory prostaglandins.

Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.

Cholinergic Signaling Pathway

Acetylcholinesterase (AChE) is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the nerve impulse.[19] Inhibition of AChE increases the levels and duration of action of ACh, which is a therapeutic approach for conditions like Alzheimer's disease.

Caption: Potential inhibition of Acetylcholinesterase in the synapse.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound.

Synthesis of Pyrrolidine-1-carbothioamide Derivatives

This protocol describes a general method for the synthesis of N-substituted pyrrolidine-1-carbothioamides.[20]

Caption: General synthesis workflow for pyrrolidine-1-carbothioamides.

Procedure:

-

In a round-bottom flask, dissolve the desired isothiocyanate (0.1 mol) in ethanol (20 mL).

-

Add pyrrolidine (0.1 mol) to the solution.

-

Stir the reaction mixture and reflux for approximately 4 hours.

-

Allow the mixture to cool to room temperature.

-

The product will crystallize from the solution.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Further purify the product by recrystallization from ethanol if necessary.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[21]

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[22]

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[5]

Procedure:

-

Coat a 96-well plate with a substrate for VEGFR-2.

-

Add recombinant human VEGFR-2 enzyme to each well.

-

Add the test compound at various concentrations to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate to allow for phosphorylation of the substrate.

-

Detect the amount of phosphorylated substrate using a specific antibody conjugated to a detection enzyme (e.g., HRP).

-

Add a suitable substrate for the detection enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

-

Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.

Conclusion and Future Directions

While there is no direct biological data for this compound, the extensive research on structurally related compounds provides a strong rationale for investigating its potential as a therapeutic agent. The pyrrolidine-1-carbothioamide scaffold is a promising starting point for the development of novel antimicrobial, anticancer, and anti-inflammatory drugs.

Future research should focus on:

-

Synthesis and Characterization: The first step will be the chemical synthesis and full characterization of this compound.

-

In Vitro Screening: A broad in vitro screening campaign should be conducted to assess its activity against a panel of microbes, cancer cell lines, and key enzymes (VEGFR-2, COX-1/2, AChE).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the ethyl group and the carbothioamide moiety will help to establish SAR and optimize activity.

-

Mechanism of Action Studies: For any confirmed activities, further studies should be performed to elucidate the precise mechanism of action at the molecular level.

This in-depth guide provides a solid foundation for initiating research into the promising, yet unexplored, biological activities of this compound.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. wikipathways.org [wikipathways.org]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03064C [pubs.rsc.org]

- 18. Synthesis of Highly Functionalised Dispiropyrrolidine Derivatives as Novel Acetylcholinesterase Inhibitors | Bentham Science [benthamscience.com]

- 19. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethylpyrrolidine-1-carbothioamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethylpyrrolidine-1-carbothioamide is a small molecule of interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous biologically active compounds.[1][2][3][4] Understanding its solubility and stability is paramount for its potential development as a therapeutic agent. This document summarizes predicted solubility and stability profiles, details the experimental methodologies for their determination, and presents hypothetical signaling pathways where such a molecule might be active.

Predicted Physicochemical Properties

While experimental data is lacking, computational tools can provide an estimation of the physicochemical properties of this compound.

| Property | Predicted Value | Notes |

| Molecular Formula | C7H14N2S | |

| Molecular Weight | 158.27 g/mol | |

| pKa (most basic) | ~9.5 - 10.5 | Estimated based on the pyrrolidine nitrogen. |

| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. |

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The following table outlines the predicted solubility of this compound in various solvents, which should be experimentally verified.

| Solvent | Predicted Solubility | Classification |

| Water (pH 7.4) | Sparingly Soluble | The presence of the polar carbothioamide group and the basic pyrrolidine nitrogen may afford some aqueous solubility. |

| 0.1 N HCl | Soluble | The basic pyrrolidine nitrogen is expected to be protonated, forming a more soluble salt. |

| 0.1 N NaOH | Insoluble | The compound lacks an acidic proton, so its solubility is not expected to increase in basic conditions. |

| Ethanol | Soluble | Expected to be soluble in polar organic solvents. |

| DMSO | Soluble | Expected to be soluble in polar aprotic solvents. |

| Dichloromethane | Soluble | Expected to be soluble in nonpolar organic solvents. |

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound involves the shake-flask method.[5][6][7][8]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Deionized water

-

0.1 N Hydrochloric acid

-

0.1 N Sodium hydroxide

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Vials with screw caps

-

Orbital shaker at controlled temperature (e.g., 25 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The solubility is reported in units such as mg/mL or µg/mL.

Stability Profile

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and storage conditions.[9][10] Forced degradation studies are typically conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[11]

| Condition | Predicted Stability | Potential Degradation Products |

| Hydrolytic (Acidic) | Potentially unstable | Hydrolysis of the carbothioamide to the corresponding carboxylic acid and ethylpyrrolidine. |

| Hydrolytic (Basic) | Potentially unstable | Similar to acidic conditions, but the rate may differ. |

| Oxidative (e.g., H2O2) | Potentially unstable | Oxidation of the sulfur atom to sulfoxide or sulfone. |

| Photolytic (UV/Vis light) | Potentially unstable | Photodegradation could lead to various products depending on the wavelength and solvent. |

| Thermal (Dry Heat) | Likely stable | The compound is expected to be relatively stable to dry heat at moderate temperatures. |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 N Hydrochloric acid

-

0.1 N Sodium hydroxide

-

3% Hydrogen peroxide

-

Methanol or Acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS system for separation and identification of degradation products.

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in 0.1 N HCl, 0.1 N NaOH, and neutral (water or buffer).

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent and add hydrogen peroxide.

-

Incubate the solution at room temperature or a slightly elevated temperature.

-

Monitor the degradation over time by HPLC-MS.

-

-

Photostability:

-

Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH guidelines.

-

Analyze the samples at appropriate time intervals by HPLC-MS.

-

-

Thermal Stability:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Analyze the sample at specified time points by HPLC.

-

Analysis:

-

The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to that in an unstressed control sample.

-

Degradation products are identified using mass spectrometry (MS) data.

Potential Biological Activity and Signaling Pathways

Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4][12][13][14] Given the structural alerts within this compound, it could potentially interact with various biological targets. For instance, many small molecules with anticancer properties modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical target for a molecule like this could be a protein kinase within a cancer-related signaling pathway.

The diagram below illustrates a generic representation of a signaling pathway that could be inhibited by a hypothetical drug candidate.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a comprehensive overview of the methodologies required to determine its solubility and stability profiles. The predictive data suggests that the compound will have moderate lipophilicity and solubility in organic solvents, with pH-dependent solubility in aqueous media. Its stability will need to be carefully evaluated, particularly under hydrolytic and oxidative conditions. The diverse biological activities of related pyrrolidine compounds suggest that this compound could be a valuable scaffold for further investigation in drug discovery programs. Empirical determination of the properties outlined in this document is a critical next step in advancing its potential as a therapeutic candidate.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. iipseries.org [iipseries.org]

- 10. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

In-depth Technical Guide: The Elusive Case of 3-Ethylpyrrolidine-1-carbothioamide

A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific information regarding the discovery, history, and biological activity of 3-Ethylpyrrolidine-1-carbothioamide. While the compound is listed in chemical supplier databases with a registered CAS number (1565053-21-5), indicating its synthesis and existence, dedicated research on its specific properties, mechanism of action, and potential therapeutic applications appears to be unpublished or not widely disseminated.

This guide, therefore, addresses the broader context of related chemical structures and their significance in scientific research, providing insights into the potential areas of interest for a molecule like this compound.

I. The Pyrrolidine-1-carbothioamide Scaffold: A Foundation for Drug Discovery

The core structure of this compound belongs to the pyrrolidine-1-carbothioamide family. Pyrrolidine rings are a common motif in medicinal chemistry, valued for their ability to introduce three-dimensional complexity into molecules, which can lead to improved binding affinity and selectivity for biological targets. The carbothioamide group, a sulfur analog of an amide, is also a well-recognized functional group in drug design, known for its ability to participate in hydrogen bonding and other molecular interactions.

While specific data on the 3-ethyl variant is unavailable, research on related pyrrolidine-1-carbothioamide derivatives has highlighted their potential in various therapeutic areas. Studies on similar small molecules have explored their utility as enzyme inhibitors and as intermediates in the synthesis of more complex bioactive compounds.

II. Synthesis of Related Pyrrolidine-1-carbothioamide Derivatives

The general synthesis of N-substituted pyrrolidine-1-carbothioamides typically involves the reaction of a corresponding pyrrolidine with an isothiocyanate. This straightforward and versatile reaction allows for the introduction of a wide variety of substituents on both the pyrrolidine ring and the carbothioamide nitrogen.

Below is a generalized experimental workflow for the synthesis of such compounds, based on published methods for analogous structures.

Logical Workflow for the Synthesis of Pyrrolidine-1-carbothioamide Derivatives

Caption: General workflow for the synthesis of pyrrolidine-1-carbothioamide derivatives.

III. The Significance of the 3-Ethylpyrrolidine Moiety in Modern Drug Development

While information on this compound is scarce, the "3-ethylpyrrolidine" core is a recognized structural component in contemporary drug discovery. Notably, this moiety is found in intermediates used for the synthesis of potent and selective Janus kinase (JAK) inhibitors.

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes, which play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. The stereochemistry of the 3-ethyl group on the pyrrolidine ring is often critical for the biological activity of these inhibitors.

Signaling Pathway of JAK Inhibitors

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

IV. Future Directions and Conclusion

The absence of detailed public information on this compound presents a knowledge gap. It is possible that research on this specific compound exists within proprietary corporate databases or is part of ongoing, unpublished studies. The structural similarity to components of known bioactive molecules, such as JAK inhibitors, suggests that this compound could be a valuable building block or a candidate for biological screening.

For researchers and drug development professionals, the exploration of this and similar under-documented chemical spaces could represent an opportunity for novel discoveries. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully understand its potential.

Theoretical Studies on 3-Ethylpyrrolidine-1-carbothioamide: A Technical Guide

Disclaimer: Publicly available scientific literature and patent databases contain limited specific experimental data on 3-Ethylpyrrolidine-1-carbothioamide. This guide is a theoretical exploration based on established principles of organic synthesis and the known biological activities of structurally related compounds. All presented protocols and potential biological activities are predictive and require experimental validation.

Introduction

Physicochemical Properties (Predicted)

Based on its structure, the following properties for this compound can be predicted.

| Property | Value | Source |

| CAS Number | 1565053-21-5 | [1] |

| Molecular Formula | C7H14N2S | [1] |

| Molecular Weight | 158.26 g/mol | [1] |

| SMILES Code | S=C(N1CC(CC)CC1)N | [1] |

Proposed Synthesis

A plausible synthetic route to this compound can be extrapolated from the synthesis of other N-pyrrolidine-1-carbothioamides, such as N-phenylpyrrolidine-1-carbothioamide[2]. The most direct approach involves the reaction of 3-ethylpyrrolidine with a source of thiocarbamic acid. A common method is the reaction with an isothiocyanate, followed by hydrolysis, or more directly, with a reagent like thiophosgene followed by aminolysis, or by reacting the amine with a salt of thiocyanic acid. A straightforward conceptual pathway is the reaction with ammonia and carbon disulfide, though this can be low-yielding. A more controlled, two-step synthesis starting from 3-ethylpyrrolidine is proposed below.

General Experimental Protocol (Proposed)

Step 1: Formation of an intermediate dithiocarbamate salt.

-

Dissolve 3-ethylpyrrolidine (1 equivalent) in a suitable aprotic solvent such as ethanol or methanol at room temperature.

-

To this solution, add carbon disulfide (CS2, 1.1 equivalents) dropwise while stirring.

-

Concurrently, add a solution of aqueous ammonia (NH4OH, 1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The formation of the ammonium dithiocarbamate salt may result in a precipitate.

Step 2: Conversion to this compound.

-

To the solution containing the dithiocarbamate, add a solution of a desulfurizing agent, such as mercuric chloride (HgCl2) or lead nitrate (Pb(NO3)2), portion-wise. Caution: These reagents are highly toxic.

-

Alternatively, an oxidative desulfurization using an agent like hydrogen peroxide in the presence of a catalyst can be explored.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

Characterization (Hypothetical Data):

-

¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the pyrrolidine ring protons (multiplets), and the NH₂ protons of the carbothioamide group (a broad singlet).

-

¹³C NMR: Resonances for the ethyl carbons, the pyrrolidine ring carbons, and a characteristic downfield signal for the C=S carbon.

-

FT-IR (cm⁻¹): Stretching vibrations for N-H bonds (around 3300-3100), C-H bonds (around 2960-2850), and the C=S bond (around 1200-1050).

-

Mass Spectrometry (MS): A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the activities of related compounds can suggest potential areas for investigation.

-

Anticancer Activity: Carbothioamide and carboxamide-based pyrazoline analogs have demonstrated potent anticancer activities, including the induction of apoptosis[3]. Pyrrolidine derivatives have also been evaluated for their anticancer properties[4]. Therefore, this compound could be screened against various cancer cell lines. A potential mechanism could involve the inhibition of kinases or interaction with DNA.

-

Antibacterial Activity: The thiazole ring, often synthesized from thiocarbamide precursors, is a key component in many antibacterial agents. Substituted pyrrolidines have also shown antibacterial effects[5]. This suggests that this compound could be tested for its efficacy against Gram-positive and Gram-negative bacteria.

-

Enzyme Inhibition: The pyrrolidine scaffold is present in inhibitors of various enzymes, such as HMG-CoA reductase (involved in cholesterol synthesis)[6] and VEGFR-2 (implicated in angiogenesis). The carbothioamide group can act as a hydrogen bond donor and acceptor, potentially interacting with active sites of enzymes.

Visualizations

Proposed Synthetic Workflow

References

- 1. 1565053-21-5|this compound|BLDPharm [bldpharm.com]

- 2. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US4681893A - Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl]-4-hydroxypyran-2-one inhibitors of cholesterol synthesis - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethylpyrrolidine-1-carbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 3-Ethylpyrrolidine-1-carbothioamide derivatives, a class of compounds with significant potential in medicinal chemistry. The primary synthetic route involves the nucleophilic addition of 3-ethylpyrrolidine to various isothiocyanates. This document outlines a general protocol, presents data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway where these compounds may exert their effects.

General Synthetic Method: Reaction of 3-Ethylpyrrolidine with Isothiocyanates

The synthesis of this compound derivatives is readily achieved through the reaction of 3-ethylpyrrolidine with a variety of substituted isothiocyanates. The lone pair of electrons on the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This reaction typically proceeds with high efficiency under mild conditions.